molecular formula C13H14Cl2N4O B5762330 1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea

1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea

Cat. No.: B5762330
M. Wt: 313.18 g/mol
InChI Key: IEPHWEBQNFRUMQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative of 1,5-dimethylpyrazole. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-8-5-10(18-19(8)2)7-16-13(20)17-9-3-4-11(14)12(15)6-9/h3-6H,7H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPHWEBQNFRUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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